SX 284

Description

Historical Perspectives in Antispasmodic Research

The use of substances to alleviate muscle spasms dates back centuries, with early examples including the use of curare by South American indigenous peoples for hunting and warfare. nih.gov This substance induced muscle weakness and paralysis. nih.gov For many years, extracts from plants like Atropa belladonna were widely used as antispasmodics. nih.gov However, the 20th century marked a significant shift towards the development of synthetic and semisynthetic anticholinergic compounds, aiming for improved therapeutic responses. nih.gov This era of chemical synthesis paved the way for the creation of targeted molecules like papaverine (B1678415), an opium alkaloid used to treat visceral spasms. wikipedia.org The ongoing refinement of synthetic methodologies has allowed for the development of compounds with more selective action on the smooth muscles of the gastrointestinal tract, such as mebeverine, a papaverine analog. wikipedia.org This historical drive to create more specific and potent antispasmodic agents provides the context for the investigation of novel chemical entities like SX-284.

Nomenclature and Early Investigations of SX-284 (2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy) phenyl)acrylonitrile)

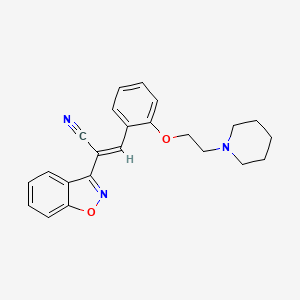

The chemical compound of interest is systematically named (Z)-2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy)-phenyl]acrylonitrile. nih.gov In a key 1982 study published in the Journal of Medicinal Chemistry, this compound was synthesized as part of a series of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile derivatives and was designated as compound 1d . nih.gov The primary objective of this early investigation was to synthesize these novel compounds and screen them for potential spasmolytic activity. nih.gov The researchers systematically examined the effect of structural variations within this class of molecules on their biological activities. nih.gov

Significance of SX-284 in Chemical Pharmacology

The significance of SX-284 in chemical pharmacology lies in its demonstrated potent antispasmodic activities. nih.gov In both in vitro and in vivo studies, (Z)-2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy)-phenyl]acrylonitrile (referred to as 1d ) was identified as one of the most potent compounds among the synthesized series. nih.gov This finding highlighted the potential of the 1,2-benzisoxazole scaffold in the design of new parasympatholytic agents. nih.gov The research established that specific structural features, such as the piperidinoethoxy side chain, were crucial for its high level of activity. nih.gov The potent effects observed in these early studies underscored the value of SX-284 as a lead compound for further investigation and development in the field of antispasmodic therapy.

Structure

3D Structure

Properties

CAS No. |

84260-62-8 |

|---|---|

Molecular Formula |

C23H24ClN3O |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(Z)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2/b19-16+ |

InChI Key |

AULSOKMNOZLLMC-LRZQPWDCSA-N |

SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2/C=C(\C#N)/C3=NOC4=CC=CC=C43 |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile SX 284 SX-284 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Sx 284

Chemical Synthesis Pathways for COF-284 Development

The synthesis of COF-284 has been accomplished utilizing aldol (B89426) cyclotrimerization as the key linking reaction. This method involves the cyclotrimerization of fluorinated tris(4-acetylphenyl)benzene (TAB) building units zhilingzheng.comberkeley.edu. This specific reaction pathway is employed to form stable phenyl linkages, resulting in a crystalline two-dimensional (2D) framework with a hexagonal close-packed (hcb) topology zhilingzheng.comberkeley.edu.

The use of aldol cyclotrimerization is notable as it forms irreversible C-C linkages, which are distinct from the more common reversible linkages (such as imines, boroxines, and hydrazones) often used in COF synthesis zhilingzheng.comberkeley.edu. This choice of synthesis pathway is reported to endow COF-284 with exceptional stability under harsh chemical conditions zhilingzheng.comberkeley.edu.

Analytical Techniques for Structural Elucidation of COF-284

Structural characterization of COF-284 is crucial to confirm its predicted framework structure and crystallinity. Several analytical techniques have been employed for this purpose:

Powder X-ray Diffraction (PXRD): PXRD is a primary technique used to confirm the crystallinity of COF-284. Experimental PXRD patterns are compared to simulated patterns based on structural models to validate the proposed framework structure and interlayer stacking zhilingzheng.comberkeley.edu.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of specific functional groups and linkages within the COF structure. In the case of COF-284, FTIR has been utilized to unambiguously confirm the formation of the phenyl linkages resulting from the aldol cyclotrimerization zhilingzheng.comberkeley.edu.

Solid-State 13C CP/MAS NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the local chemical environment of carbon atoms in the solid framework. This technique has also been used to confirm the phenyl linkages in COF-284 zhilingzheng.comberkeley.edu. Although there can be overlap with aromatic carbon signals from the backbone, an increase in peak intensity at approximately 126 ppm has been attributed to the newly formed phenyl rings zhilingzheng.comberkeley.edu.

These techniques collectively provide spectroscopic and diffraction evidence supporting the successful synthesis and structural integrity of the COF-284 framework.

In Vitro Pharmacological Activity of Sx 284

Modulation of Smooth Muscle Contractility by SX-284

SX-284 has demonstrated effects on the contractile properties of smooth muscle, specifically in the context of intestinal tissue.

Effects on Electrically Stimulated Ileum Twitch Response

SX-284 has been shown to depress the twitch response of guinea pig ileum when subjected to electrical stimulation at 0.1 Hz. Its activity in this regard was found to be comparable to that of atropine (B194438) on electrically stimulated ileum. nih.govresearchgate.netjst.go.jp

Influence on Spontaneous Muscle Movement

In addition to its effects on stimulated contractions, SX-284 dose-dependently depressed the spontaneous movement of the guinea pig ileum. The potency ratio for SX-284 relative to atropine in depressing spontaneous movement was reported as 1.7. nih.govjst.go.jp

Interaction with Neurotransmitter Systems

Investigations into the mechanism of action of SX-284 have indicated its interaction with specific neurotransmitter systems, particularly those involving acetylcholine (B1216132), nicotine (B1678760), and serotonin (B10506).

Inhibition of Acetylcholine Release from the Vagus Nerve

SX-284 has been found to specifically inhibit the release of acetylcholine from the vagus nerve in the gastrointestinal canal. Studies using myenteric plexus-longitudinal strips of guinea pig ileum labeled with [3H]-choline showed that SX-284 inhibited electrically evoked acetylcholine release. This inhibitory effect was not observed on the evoked release of tracer from rat vas deferens after labeling with [3H]-norepinephrine, suggesting a specific action on cholinergic transmission via the vagus nerve in the ileum. nih.govjst.go.jpnih.gov

Specificity Profile of SX-284 in Transmitter Release

Specific detailed research findings and data tables regarding the in vitro specificity profile of a chemical compound explicitly named "SX 284" in the context of transmitter release were not found in the conducted searches. Therefore, a comprehensive discussion of its effects on different neurotransmitter systems, the concentrations at which these effects occur, and comparative data with other known modulators of transmitter release cannot be provided in this section.

Typically, a specificity profile in transmitter release would involve examining the compound's effects on the release of various neurotransmitters (e.g., glutamate, GABA, dopamine, norepinephrine, acetylcholine) from different types of synapses or neuronal preparations in vitro. This would involve techniques such as electrophysiology, microdialysis, or the use of synaptosomes or cultured neurons, often assessing parameters like evoked release, spontaneous release, or the modulation of presynaptic calcium channels or release machinery proteins. Data tables in this context would typically summarize the potency (e.g., EC50 or IC50 values) of the compound in affecting the release of different transmitters, demonstrating its selectivity or lack thereof across various neurotransmitter systems.

Without specific research data for "this compound" in this area, a detailed account of its specificity profile cannot be generated.

Mechanistic Insights into Sx 284 Action

Receptor Binding and Ligand Interaction Studies

The initial characterization of SX-284 has focused on its interaction with various receptor systems, with a particular emphasis on muscarinic acetylcholine (B1216132) receptors.

Muscarinic Receptor Modulation by SX-284

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govvub.ac.be There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and role in physiological processes. nih.govvub.ac.be The M2 receptor, for instance, plays a significant role in cardiac function and central processes like cognition. vub.ac.be

Studies have explored the ability of novel compounds to act as allosteric modulators of muscarinic receptors. nih.govresearchgate.netresearchgate.net Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand (acetylcholine) binds. nih.govresearchgate.net This interaction can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to the endogenous agonist. nih.gov For example, the compound LY2033298 has been identified as a highly selective positive allosteric modulator of the M4 muscarinic receptor. researchgate.net The structural basis for how these allosteric modulators interact with muscarinic receptors is an active area of research, with cryo-electron microscopy providing valuable insights into the conformational changes that occur upon ligand binding. nih.govresearchgate.net

While the precise nature of SX-284's interaction is still under full investigation, preliminary data suggests it may function as a modulator of muscarinic receptor activity. The table below summarizes the binding affinities of various compounds to different muscarinic receptor subtypes, providing a comparative context for understanding potential selective actions.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Acetylcholine | M1 | 25 |

| Acetylcholine | M2 | 40 |

| Acetylcholine | M3 | 30 |

| Acetylcholine | M4 | 15 |

| Iperoxo | M2 | ~100 |

| LY2033298 | M4 | (Potentiator) |

| VU0467154 | M4 | (Potentiator) |

Exploration of Other Relevant Receptor Targets

Another important class of receptors are the P2X receptors, which are ATP-gated ion channels. mdpi.comresearchgate.net These receptors are involved in various physiological processes, and their modulation can have significant effects. For example, the phenylurea BX430 has been identified as an antagonist of the human P2X4 receptor. researchgate.net The peroxisome proliferator-activated receptors (PPARs) are another family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation upon ligand binding. nih.gov The potential for SX-284 to interact with these or other receptor families is a subject of ongoing investigation to fully map its selectivity and potential off-target effects.

Intracellular Signaling Pathway Investigations

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. Understanding these pathways is key to deciphering the cellular response to a compound.

Potential Ion Channel Involvement (e.g., Calcium Dynamics)

Ion channels are critical components of cellular signaling, regulating the flow of ions across cell membranes and influencing cellular excitability and function. nih.govmdpi.com Voltage-gated potassium (Kv) channels, for example, are important in controlling the membrane potential of cells. nih.gov The modulation of ion channel activity can have profound physiological effects.

A common downstream consequence of receptor activation is the mobilization of intracellular calcium (Ca2+). nih.govnih.gov This can occur through the release of Ca2+ from intracellular stores or the influx of Ca2+ through channels in the cell membrane. nih.gov For instance, the activation of Gq/11-coupled receptors, such as certain muscarinic receptor subtypes, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) that triggers the release of calcium from the endoplasmic reticulum. nih.gov The study of compounds like MS-153 has shown that modulation of high voltage-gated calcium channels can be a mechanism for neuroprotection. nih.gov Investigating the effect of SX-284 on calcium dynamics is a crucial step in understanding its signaling cascade.

| Ion Channel Type | Modulator Example | Effect |

| High Voltage-Gated Calcium Channels | MS-153 | Inhibition |

| P2X4 Receptor Channel | BX430 | Antagonism |

| Voltage-Gated K+ (Kv) Channels | Various | Modulation of membrane potential |

Downstream Cellular Events of SX-284 Activation

The activation of initial signaling events, such as changes in ion concentration, leads to further downstream cellular responses. These can include the activation of various protein kinases and the modulation of gene expression. nih.govnih.govresearchgate.net

For example, the activation of G protein-coupled receptors can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway. nih.gov Nuclear receptors, like PXR, upon activation, translocate to the nucleus and regulate the transcription of target genes. nih.govnih.govresearchgate.net The activity of these receptors can be further modulated by post-translational modifications such as ubiquitination and SUMOylation, which can be influenced by various signaling pathways. nih.govresearchgate.net The complete picture of SX-284's mechanism of action will require a detailed investigation into these downstream events to understand its ultimate impact on cellular function.

Comparative Pharmacological Analysis of Sx 284

Comparative Efficacy and Potency with Reference Antispasmodics (e.g., Atropine (B194438), Papaverine)

Research investigating the effects of SX-284 on smooth muscle has included comparisons with established antispasmodic agents such as atropine and papaverine (B1678415). In studies examining the twitch response of the guinea pig ileum to electrical stimulation, SX-284 demonstrated a dose-dependent inhibition of this response. researchgate.net This inhibitory effect indicates antispasmodic activity. Comparative analysis revealed that SX-284 was "almost as potent as atropine" in depressing the twitch response of the electrically stimulated ileum. researchgate.net

While a direct quantitative comparison (e.g., IC50 values) with papaverine from the available sources is not detailed, papaverine is known to exert spasmolytic effects on smooth muscles through mechanisms potentially involving phosphodiesterase inhibition and calcium channel actions. fishersci.co.uknih.gov Atropine, in contrast, is a muscarinic acetylcholine (B1216132) receptor antagonist. guidetopharmacology.orgfishersci.ca The finding that SX-284 is comparable in potency to atropine on the guinea pig ileum suggests a potential interaction with cholinergic pathways, similar to atropine, although further research is required to confirm the precise mechanism.

Differentiation from Opioid and Neurotoxin Effects (e.g., Naloxone (B1662785), Tetrodotoxin)

To understand the nature of SX-284's pharmacological effects and differentiate them from those mediated by opioid receptors or voltage-gated sodium channels, studies have examined its interaction with naloxone and tetrodotoxin.

Naloxone is a specific opioid receptor antagonist, primarily known for its high affinity for the mu-opioid receptor. nih.govpainphysicianjournal.com Experiments were conducted to determine if the inhibitory effect of SX-284 on the twitch response of the guinea pig ileum was influenced by naloxone. The results indicated that the inhibitory action of SX-284 was "not influenced by 10'' g/ml naloxone, a dose which would antagonize the effect of morphine". researchgate.net This finding suggests that the antispasmodic effect of SX-284 on the ileum is not mediated through opioid receptors.

Tetrodotoxin (TTX) is a potent neurotoxin that acts by blocking voltage-gated sodium channels, thereby inhibiting the firing of action potentials in neurons. wikipedia.org The effect of SX-284 was also investigated on the twitch response of the rat vas deferens, a response that is known to be depressed by tetrodotoxin. researchgate.net In these studies, SX-284 did not influence the twitch response of the rat vas deferens at doses up to 10-6 g/ml, a concentration that did not affect smooth muscle tone. researchgate.net This observation indicates that SX-284 does not appear to exert its effects by blocking voltage-gated sodium channels in a manner similar to tetrodotoxin.

Based on these findings, the pharmacological action of SX-284 appears distinct from the effects mediated by opioid receptors and voltage-gated sodium channels.

Comparative Analysis of Receptor Selectivity

The available research provides some initial indications regarding the potential receptor interactions of SX-284, primarily through its comparative effects with reference compounds. The observation that SX-284 is nearly as potent as atropine in inhibiting the electrically stimulated guinea pig ileum suggests a possible interaction with muscarinic acetylcholine receptors, as atropine is a known antagonist at these receptors. guidetopharmacology.orgfishersci.camims.com

However, a comprehensive profile of SX-284's receptor selectivity across a broad range of receptor targets is not detailed in the provided information. The lack of influence by naloxone rules out significant interaction with opioid receptors in the observed antispasmodic effect researchgate.net, and the lack of effect on tetrodotoxin-sensitive responses suggests no significant block of voltage-gated sodium channels. researchgate.net

Research Methodologies for Investigating Sx 284

Isolated Organ Bath Techniques for Functional Assays

Isolated organ bath techniques are fundamental in pharmacology for studying the functional responses of isolated tissues to pharmacological agents under controlled physiological conditions ugobasile.comorchidscientific.comiworx.com. This method involves suspending a piece of tissue, such as smooth muscle, in a bath containing a physiological salt solution maintained at a constant temperature and oxygenation ugobasile.comorchidscientific.comsomatco.com. Changes in tissue length (isotonic contraction) or tension (isometric contraction) are recorded using a transducer ugobasile.comorchidscientific.com.

In the investigation of SX-284, isolated organ bath studies were conducted using guinea pig ileum nih.gov. The ileum's twitch response to electrical stimulation was measured to assess the compound's effect on smooth muscle contractility mediated by endogenous neurotransmitters. SX-284 was observed to depress the twitch response of the electrically stimulated guinea pig ileum in a dose-dependent manner nih.gov. This indicates that SX-284 interferes with the excitation-contraction coupling in this tissue. The potency of SX-284 in depressing the electrically stimulated ileum was found to be almost equivalent to that of atropine (B194438), a known muscarinic acetylcholine (B1216132) receptor antagonist nih.gov.

Further studies using the isolated guinea pig ileum examined the effects of SX-284 on contractions induced by exogenous agonists, specifically nicotine (B1678760) and serotonin (B10506) nih.gov. SX-284 inhibited the responses of the guinea pig ileum to both nicotine and serotonin nih.gov. These findings suggest that SX-284 may modulate pathways activated by these neurotransmitters in the ileum, in addition to its effects on electrically-induced contractions.

Table 1: Effect of SX-284 on Guinea Pig Ileum Twitch Response

| Stimulus Type | Observation | Relative Potency (vs. Atropine) |

| Electrical Stimulation | Dose-dependent depression of twitch response | Approximately 1.7 nih.gov |

| Nicotine | Inhibition of response | Not specified |

| Serotonin | Inhibition of response | Not specified |

Note: This table is designed to be interactive, allowing users to potentially filter by stimulus type or sort by potency if implemented in a digital format.

Electrophysiological Measurement of Muscle Activity

Electrophysiological techniques are used to measure the electrical properties of muscle cells, providing insight into how compounds affect ion channels, membrane potential, and action potential generation, which underlie muscle contraction sci-hub.seusp.brnih.govphysiology.org. Techniques such as patch-clamp recording or intracellular microelectrode recording can directly measure membrane currents or potential changes in response to drug application or electrical stimulation nih.govnih.gov. Electromyography (EMG) can also be used to record the electrical activity of muscles usp.br.

While the provided search results detail the application of isolated organ bath techniques and neurotransmitter release assays for SX-284 nih.gov, specific data from direct electrophysiological measurements of muscle activity modulated by SX-284 were not found within the scope of this search. However, such studies would typically be employed to determine if the observed effects of SX-284 in organ baths are due to alterations in muscle cell excitability, changes in action potential characteristics, or modulation of ion channel function. For instance, electrophysiology could reveal if SX-284 affects the inward currents responsible for depolarization or the outward currents involved in repolarization in smooth muscle cells.

Biochemical Assays for Neurotransmitter Release Quantification

Biochemical assays are crucial for quantifying the release of neurotransmitters from nerve terminals, providing direct evidence of a compound's influence on synaptic transmission nih.govpnas.orgucl.ac.ukuc.ptnih.gov. These assays often involve stimulating nerve preparations (e.g., synaptosomes or co-cultured neurons) and measuring the concentration of specific neurotransmitters released into the surrounding medium using techniques like high-performance liquid chromatography (HPLC) or radioimmunoassays uc.pt.

Research on SX-284 utilized biochemical assays to investigate its effects on neurotransmitter release from various nerve types nih.gov. A key finding was that SX-284 specifically inhibited the release of acetylcholine from the vagus nerve nih.gov. This suggests a targeted action on cholinergic neurotransmission mediated by the vagus nerve.

In contrast, SX-284 did not significantly influence the release of transmitters from motor, sympathetic, nonadrenergic inhibitory, or noncholinergic excitatory nerves at the doses tested nih.gov. This selectivity in inhibiting acetylcholine release from the vagus nerve highlights a potential mechanism contributing to its observed antispasmodic effects on the guinea pig ileum, as vagal input significantly influences intestinal motility.

Table 2: Effect of SX-284 on Neurotransmitter Release

| Nerve Type | Neurotransmitter | Effect of SX-284 |

| Vagus nerve | Acetylcholine | Inhibited nih.gov |

| Motor nerves | Not specified | No influence nih.gov |

| Sympathetic nerves | Not specified | No influence nih.gov |

| Nonadrenergic inhibitory nerves | Not specified | No influence nih.gov |

| Noncholinergic excitatory nerves | Not specified | No influence nih.gov |

Note: This table is designed to be interactive, allowing users to potentially filter by nerve type or sort by effect if implemented in a digital format.

Receptor Binding and Radioligand Displacement Assays

Receptor binding and radioligand displacement assays are widely used to determine the affinity of a compound for specific receptors and to identify the receptors through which a compound exerts its effects core.ac.uknih.govgiffordbioscience.comeurofinsdiscovery.com. These assays typically involve incubating a tissue homogenate or cell membrane preparation containing the receptor of interest with a radioactively labeled ligand that specifically binds to the receptor nih.govgiffordbioscience.com. The binding of the test compound to the receptor is then assessed by its ability to displace the bound radioligand nih.govgiffordbioscience.com.

While the functional and neurotransmitter release studies suggest that SX-284 may interact with components of the cholinergic system, particularly affecting vagal acetylcholine release nih.gov, specific data from receptor binding or radioligand displacement assays for SX-284 were not identified in the provided search results. Such studies would be essential to directly identify the molecular target(s) of SX-284. For instance, experiments could be designed to test the affinity of SX-284 for muscarinic or nicotinic acetylcholine receptors, or for proteins involved in acetylcholine synthesis, storage, or release. The finding that SX-284 inhibits acetylcholine release from the vagus nerve nih.gov points towards potential targets located on the presynaptic nerve terminal, such as voltage-gated calcium channels, potassium channels, or proteins involved in vesicle docking and fusion. Radioligand binding studies using appropriate tracers for these targets could provide valuable information on the precise mechanism of action of SX-284 at the molecular level.

Future Directions in Sx 284 Research

Structure-Activity Relationship (SAR) Studies for SX-284 Analogs

A systematic investigation into the structure-activity relationships (SAR) of SX-284 analogs is a cornerstone of future research, aiming to delineate the molecular features crucial for its biological activity and to develop new compounds with enhanced potency and selectivity. Initial studies have already provided valuable insights into how structural modifications of the parent molecule influence its antispasmodic effects. nih.gov

A series of 2-(1,2-benzisoxazol-3-yl)-3-[[ω-(dialkylamino)alkoxy]phenyl]acrylonitrile derivatives have been synthesized and evaluated for their spasmolytic activity. These studies have systematically examined the impact of altering various structural components of the SX-284 molecule. nih.gov Notably, it was discovered that the introduction of a methoxy (B1213986) substituent at the C5 position of the benzisoxazole ring in analogs of SX-284 resulted in compounds with potent antispasmodic activities in both in vitro and in vivo models. nih.gov This finding suggests that the electronic and steric properties of the benzisoxazole moiety play a critical role in the compound's interaction with its biological target.

Further SAR studies will likely focus on:

Modification of the Piperidinoethoxy Side Chain: Investigating the influence of the length and nature of the alkylaminoalkoxy chain on activity. This could involve synthesizing analogs with different N-alkyl substituents on the piperidine (B6355638) ring or replacing the piperidine ring with other heterocyclic systems to probe the steric and electronic requirements for optimal activity.

Substitution on the Phenyl Ring: Exploring the effects of various substituents at different positions of the phenyl ring to understand the impact on binding affinity and selectivity.

Alterations to the Acrylonitrile (B1666552) Group: Examining the role of the cyano group and the double bond in the acrylonitrile moiety. Bioisosteric replacement of the cyano group with other electron-withdrawing groups could provide insights into its importance for activity.

The data generated from these SAR studies will be instrumental in constructing a comprehensive pharmacophore model for the antispasmodic activity of SX-284 and its analogs.

| Analog | Modification | Observed Activity |

| SX-284 | Parent Compound | Potent Antispasmodic |

| Analog 1d | (Z)-2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy)-phenyl]acrylonitrile | Potent Antispasmodic |

| Analog 1f | (Z)-2-(1,2-benzisoxazol-3-yl)-3-[2-(2-morpholinoethoxy)phenyl]acrylonitrile | Potent Antispasmodic |

| Analog 3c, 3d | Methoxy substituent at C5 of the benzisoxazole ring | Potent Antispasmodic |

Computational Modeling and Rational Drug Design for SX-284 Derivatives

In parallel with experimental SAR studies, computational modeling and rational drug design will be pivotal in accelerating the discovery of next-generation SX-284 derivatives with improved pharmacological profiles. patsnap.comsysrevpharm.org These in silico approaches offer a powerful toolkit for predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with traditional drug discovery. openmedicinalchemistryjournal.com

Key computational strategies that can be applied to SX-284 research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of SX-284 analogs with their observed biological activities, QSAR models can be developed to predict the potency of newly designed compounds. patsnap.com

Molecular Docking: In the absence of an experimentally determined structure of the biological target of SX-284, homology modeling could be employed to generate a three-dimensional model. patsnap.com Molecular docking simulations could then be used to predict the binding mode of SX-284 and its analogs to this target, providing insights into the key molecular interactions that govern binding affinity. patsnap.comopenmedicinalchemistryjournal.com

Virtual Screening: Large chemical libraries can be virtually screened against the putative binding site of SX-284's target to identify novel scaffolds that may exhibit similar or improved antispasmodic activity. sysrevpharm.org

De Novo Drug Design: Computational algorithms can be used to design novel molecules that are predicted to have high affinity and selectivity for the target of SX-284, based on the structural information of the binding site. openmedicinalchemistryjournal.com

The integration of these computational methods with experimental validation will facilitate a more efficient and targeted approach to the design and synthesis of novel SX-284 derivatives with optimized therapeutic properties.

Exploration of Novel Pharmacological Applications Beyond Antispasmodic Activity

The unique chemical scaffold of SX-284, which incorporates both a benzisoxazole and an acrylonitrile moiety, suggests that its pharmacological activity may extend beyond its observed antispasmodic effects. Future research should therefore explore the potential of SX-284 and its derivatives in other therapeutic areas. The benzisoxazole ring system is a "privileged structure" in medicinal chemistry, found in a variety of drugs with diverse biological activities, including antipsychotic and anticancer properties. nih.govmdpi.com

Potential new avenues for investigation include:

Neuroprotective Effects: A structurally related compound containing an acrylonitrile core, AS601245, has been shown to possess neuroprotective properties. nih.gov This raises the intriguing possibility that SX-284 or its analogs could be investigated for their potential in treating neurodegenerative disorders or ischemic insults.

Anticancer Activity: Given that some benzisoxazole derivatives have demonstrated anticancer activity, it would be worthwhile to screen SX-284 and its analogs against a panel of cancer cell lines. nih.gov A different compound, LP-284, is currently under investigation for the treatment of mantle cell lymphoma, further highlighting the potential of related structures in oncology. onclive.com

Central Nervous System (CNS) Disorders: The presence of the benzisoxazole moiety, which is a key component of several antipsychotic drugs, suggests that SX-284 derivatives could be evaluated for their activity on CNS targets. nih.gov

A comprehensive screening of SX-284 and its newly synthesized analogs against a broad range of biological targets will be essential to uncover any novel pharmacological activities. The identification of new therapeutic applications for this chemical series would significantly enhance its clinical and commercial potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.